molecular formula C14H15N3O2 B2783483 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1286714-83-7

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone

Cat. No.: B2783483
CAS No.: 1286714-83-7
M. Wt: 257.293
InChI Key: VEHIFRPQBNUDBD-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile. The azetidine ring can be introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable electrophile. The final step involves the coupling of the oxadiazole-azetidine intermediate with o-tolylmethanone under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to modulate key biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is unique due to its combination of an oxadiazole ring, an azetidine ring, and a tolyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)14(18)17-7-11(8-17)13-15-10(2)16-19-13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIFRPQBNUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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